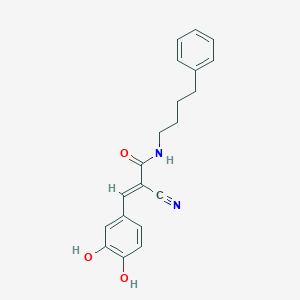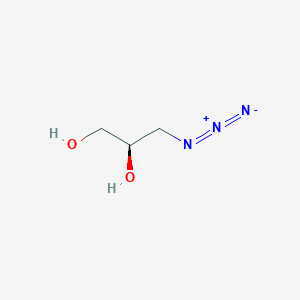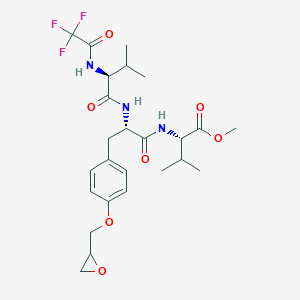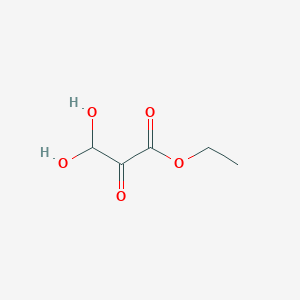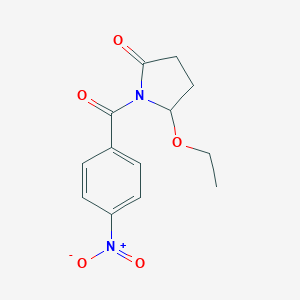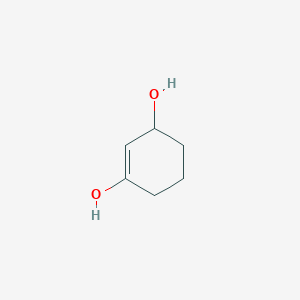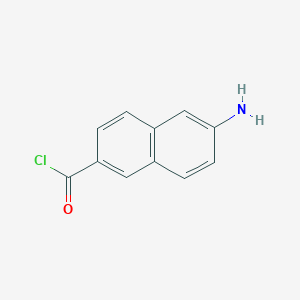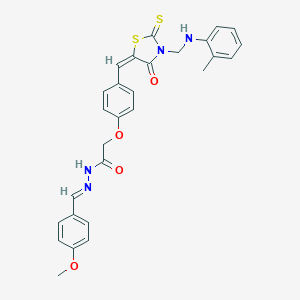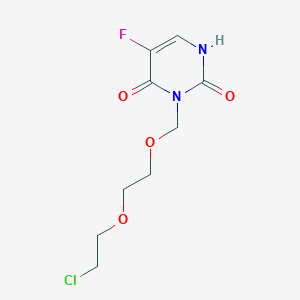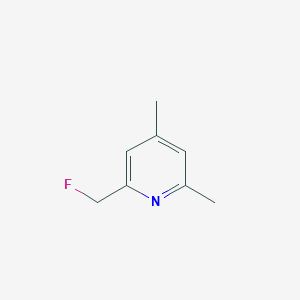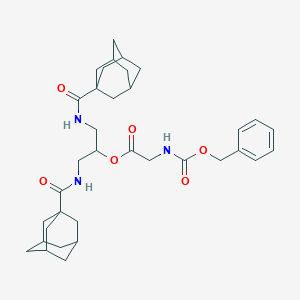
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a hydrocarbon that has been studied for its unique properties, including its ability to inhibit viral replication.
Mechanism Of Action
The mechanism of action of 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate is not fully understood, but it is thought to involve inhibition of viral replication and/or inhibition of cancer cell growth. Studies have shown that adamantane derivatives inhibit the activity of viral proteins involved in viral replication, as well as the activity of enzymes involved in cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate has low toxicity and is well-tolerated in laboratory animals. In vitro studies have demonstrated antiviral and anticancer activity of the compound, but further studies are needed to determine its efficacy in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate in lab experiments is its potential as a lead compound for the development of new antiviral and anticancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity.
Future Directions
For research on 1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate include further studies to elucidate its mechanism of action, optimization of its activity through structure-activity relationship studies, and evaluation of its efficacy in vivo. Additionally, studies could be conducted to explore its potential applications in other areas, such as antifungal or antibacterial drug development.
Synthesis Methods
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate can be synthesized using a multistep process that involves the reaction of adamantane with various reagents. One such method involves the reaction of adamantane with acyl chloride to form an intermediate product, which is then reacted with amino acid ester to form the final product.
Scientific Research Applications
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate has potential applications in scientific research, particularly in the field of antiviral and anticancer drug development. Studies have shown that derivatives of adamantane have antiviral activity against a variety of viruses, including influenza, HIV, and hepatitis C. Additionally, studies have shown that derivatives of adamantane have anticancer activity against various types of cancer cells.
properties
CAS RN |
138405-02-4 |
|---|---|
Product Name |
1,3-Bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
Molecular Formula |
C35H47N3O6 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C35H47N3O6/c39-30(20-38-33(42)43-21-22-4-2-1-3-5-22)44-29(18-36-31(40)34-12-23-6-24(13-34)8-25(7-23)14-34)19-37-32(41)35-15-26-9-27(16-35)11-28(10-26)17-35/h1-5,23-29H,6-21H2,(H,36,40)(H,37,41)(H,38,42) |
InChI Key |
VNVVTVXYGPWPDR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)OC(=O)CNC(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)OC(=O)CNC(=O)OCC7=CC=CC=C7 |
Other CAS RN |
138405-02-4 |
synonyms |
1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-phenylmethoxycarbonyl aminoacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





